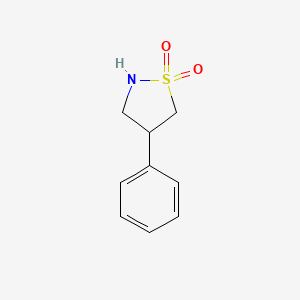4-Phenylisothiazolidine 1,1-dioxide
CAS No.: 320393-23-5
Cat. No.: VC5176701
Molecular Formula: C9H11NO2S
Molecular Weight: 197.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 320393-23-5 |
|---|---|
| Molecular Formula | C9H11NO2S |
| Molecular Weight | 197.25 |
| IUPAC Name | 4-phenyl-1,2-thiazolidine 1,1-dioxide |
| Standard InChI | InChI=1S/C9H11NO2S/c11-13(12)7-9(6-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
| Standard InChI Key | CAGITIWEIXFGFH-UHFFFAOYSA-N |
| SMILES | C1C(CS(=O)(=O)N1)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Profile
Core Molecular Architecture
The compound’s structure consists of an isothiazolidine ring system oxidized to a 1,1-dioxide sulfone group, with a phenyl substituent at the 4-position. X-ray crystallography of analogous isothiazolidine dioxides reveals a bicyclic framework adopting a chair-like conformation, which likely applies to this derivative. The sulfone group introduces significant polarity, influencing solubility and intermolecular interactions.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂S | |
| Molecular Weight | 197.25 g/mol | |
| CAS Number | 320393-23-5 | |
| SMILES | C1C(CS(=O)(=O)N1)C2=CC=CC=C2 | |
| InChIKey | CAGITIWEIXFGFH-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry provide insights into its gas-phase behavior, critical for mass spectrometry-based analyses. For the [M+H]+ adduct at m/z 198.05834, the predicted CCS is 140.8 Ų, while the [M+Na]+ adduct (m/z 220.04028) exhibits a CCS of 152.1 Ų . These values aid in metabolite identification and structural elucidation workflows.
Synthesis and Preparation Strategies
Challenges in Isomer-Specific Synthesis
Unlike its 3-phenyl isomer, which utilizes alkylation of sodium sulfite with alkyl bromides, the 4-phenyl variant’s synthesis remains less optimized. Steric hindrance from the para-substituted phenyl group may necessitate tailored reaction conditions, such as elevated temperatures or microwave-assisted synthesis.
Biological and Chemical Properties
Hypothesized Pharmacological Activity
Although direct studies on 4-phenylisothiazolidine 1,1-dioxide are sparse, isothiazolidine derivatives demonstrate broad bioactivity:
-
Antimicrobial Effects: Sulfone-containing heterocycles disrupt microbial cell membranes via thiol group interactions.
-
Enzyme Inhibition: Analogous compounds inhibit proteases and kinases by binding to catalytic sites through hydrogen bonding.
-
Antiviral Potential: Structural similarity to ribavirin suggests possible activity against RNA viruses.
Reactivity and Stability
Research Advancements and Future Directions
Diversification via Click Chemistry
Recent work on triazole-containing isothiazolidine dioxides highlights the utility of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate combinatorial libraries. Applying this to 4-phenylisothiazolidine 1,1-dioxide could yield derivatives with enhanced target selectivity.
Computational Modeling
Molecular docking studies using the compound’s InChIKey (CAGITIWEIXFGFH-UHFFFAOYSA-N) could predict binding affinities for targets like SARS-CoV-2 main protease or bacterial efflux pumps. Such in silico approaches prioritize experimental validation efforts .
Pharmacokinetic Optimization
Modifying the phenyl group’s substitution pattern may improve metabolic stability. Para-substituted electron-withdrawing groups (e.g., -NO₂, -CF₃) could enhance blood-brain barrier penetration for CNS applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume